Xylometazoline Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

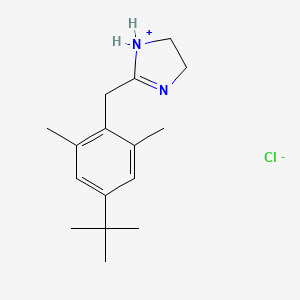

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFCQYETHJKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045223 | |

| Record name | Xylometazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-35-5 | |

| Record name | Xylometazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylometazoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylometazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylometazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOMETAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xylometazoline Hydrochloride on Alpha-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylometazoline (B1196259) hydrochloride is a widely utilized sympathomimetic amine, primarily known for its potent vasoconstrictive properties that underpin its use as a topical nasal decongestant.[1][2] Its therapeutic effect is mediated through its interaction with alpha-adrenergic receptors. This technical guide provides a comprehensive examination of the molecular mechanisms governing the action of xylometazoline on these receptors. It delves into its binding affinities for various alpha-adrenergic receptor subtypes, the downstream signaling cascades initiated upon its binding, and detailed protocols for key experiments employed in the characterization of this interaction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction to Xylometazoline and Alpha-Adrenergic Receptors

Xylometazoline is an imidazoline (B1206853) derivative that functions as a direct-acting agonist at alpha-adrenergic receptors.[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a multitude of physiological processes, most notably smooth muscle contraction.[3][4] Alpha-adrenergic receptors are broadly categorized into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4] The therapeutic efficacy of xylometazoline in nasal decongestion stems from its ability to stimulate these receptors on the vascular smooth muscle of nasal blood vessels, leading to vasoconstriction and a subsequent reduction in nasal mucosal swelling.[5][6]

Quantitative Analysis of Xylometazoline Binding Affinity

The interaction of xylometazoline with alpha-adrenergic receptor subtypes has been quantified through various binding assays, providing insights into its receptor selectivity and potency. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in μM | Binding Affinity (IC50) in μM | Reference |

| α1A | 0.05 | 0.08 | [4][7][8] |

| α1B | 0.30 | 0.56 | [4][8] |

| α1D | 0.15 | 0.45 | [4][8] |

| α2A | 0.88 | 0.98 | [4][8] |

| α2B | 1.7 | 1.8 | [4][8] |

| α2C | 0.19 | 0.22 | [4][8] |

Note: Ki and IC50 values can vary between studies depending on the experimental conditions and cell systems used.

Signaling Pathways Activated by Xylometazoline

The binding of xylometazoline to alpha-adrenergic receptors initiates distinct downstream signaling cascades, depending on the receptor subtype.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by xylometazoline leads to the coupling of the Gq/11 family of G proteins.[4] This initiates a signaling cascade that results in the contraction of vascular smooth muscle.

References

- 1. revvity.com [revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcium imaging - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Calcium Imaging Setup | HK Auditory Neuroscience [auditoryneuroscience.org]

The Pharmacokinetic Profile of Intranasal Xylometazoline Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of intranasal xylometazoline (B1196259) hydrochloride in various animal models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this widely used nasal decongestant. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of the preclinical behavior of intranasal xylometazoline.

Introduction

Xylometazoline hydrochloride is an imidazoline (B1206853) derivative that acts as a potent alpha-adrenergic agonist, primarily used for the symptomatic relief of nasal congestion.[1][2] Its pharmacological effect is mediated through the stimulation of alpha-adrenoceptors on the smooth muscle of nasal mucosal blood vessels, leading to vasoconstriction, reduced blood flow, and a decrease in nasal swelling.[1][3] Understanding the pharmacokinetic profile of intranasally administered xylometazoline in animal models is crucial for predicting its behavior in humans, assessing its safety and efficacy, and guiding the development of novel nasal drug delivery systems.

Mechanism of Action and Signaling Pathway

Xylometazoline exerts its vasoconstrictive effects by acting as an agonist at α-adrenergic receptors, with a higher selectivity for α2B-adrenoceptors, though it also has an affinity for α1A, α2A, α2C, α1B, and α1D adrenoceptors.[4][5] The activation of these G-protein coupled receptors in the vascular smooth muscle of the nasal mucosa initiates a signaling cascade that results in vasoconstriction.

The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gq alpha subunit, which is coupled to α1-adrenergic receptors. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Activation of α2-adrenergic receptors, which are coupled to the Gi alpha subunit, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can also contribute to smooth muscle contraction.

Figure 1: Simplified signaling pathway of Xylometazoline.

Pharmacokinetic Profile in Animal Models

The pharmacokinetics of intranasal xylometazoline have been investigated in several animal models, primarily rats, dogs, and rabbits. These studies indicate that while xylometazoline is effective locally in the nasal cavity, a small portion of the administered dose can be systemically absorbed.

Absorption

Following intranasal administration, xylometazoline is rapidly absorbed, with the onset of action typically observed within 5 to 10 minutes.[6] However, systemic absorption is generally low. An autoradiographic study in rats using 14C-labelled xylometazoline demonstrated that the majority of the substance remained in the nasal cavity.[7] A fraction of the administered dose is absorbed and distributed to various tissues in a pattern similar to that observed after intravenous administration.[7] In dogs, a very low systemic absorption was noted even at concentrations 1000 times greater than the minimum effective dose.[6]

Distribution

After systemic absorption from the nasal cavity, xylometazoline distributes to various tissues. There is limited specific data on the tissue distribution of intranasally administered xylometazoline.

Metabolism and Excretion

Xylometazoline is metabolized, and its metabolites are primarily excreted in the urine.[6] A small amount of the drug is also found in the feces.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of intranasal this compound in different animal models.

Table 1: Pharmacokinetic Parameters of Intranasal Xylometazoline in Rats

| Parameter | Value | Reference |

| Bioavailability | Low (specific value not reported) | [7] |

| Primary site of retention | Nasal cavity | [7] |

Table 2: Pharmacokinetic Parameters of Intranasal Xylometazoline in Dogs

| Parameter | Value | Reference |

| Systemic Absorption | Very Low | [6] |

| Elimination Half-life (t½) | ~2-3 hours | [6] |

Table 3: Ex-vivo Permeation of Xylometazoline in Sheep Nasal Mucosa

| Formulation | Permeated Amount (% of applied dose) | Steady State Flux (μg/cm²/h) | Reference |

| Xylometazoline-Mono | 11.14 ± 4.75 | 12.64 ± 3.52 | [8] |

| Xylometazoline-HA | 14.57 ± 5.72 | 14.94 ± 3.38 | [8] |

| Xylometazoline-Dex | 11.00 ± 3.05 | 12.19 ± 2.05 | [8] |

Detailed Experimental Protocols

This section outlines synthesized, detailed methodologies for key experiments in the preclinical pharmacokinetic evaluation of intranasal xylometazoline, based on established practices.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, or New Zealand white rabbits are commonly used.

-

Health Status: Animals should be healthy, and their health status confirmed before the study.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.

Intranasal Administration Protocol (Rat Model)

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Positioning: Place the anesthetized rat in a supine position.

-

Dose Administration: Using a micropipette or a specialized nasal administration device, carefully instill the this compound solution into one of the nostrils. The volume should be small (typically 5-10 µL per nostril) to avoid drainage into the pharynx.

-

Post-administration: Keep the animal in the supine position for a few minutes to allow for absorption.

Blood Sampling Protocol (Rat Model)

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.

-

Collection: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing, collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Xylometazoline Quantification

-

Sample Preparation:

-

Thaw the plasma samples on ice.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for xylometazoline and an internal standard.

-

Pharmacokinetic Analysis

-

Method: Non-compartmental analysis (NCA) is typically used to determine the key pharmacokinetic parameters.

-

Parameters Calculated:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an intranasal drug formulation.

Figure 2: Preclinical pharmacokinetic study workflow.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics of intranasal this compound in animal models. The data indicates that while xylometazoline acts primarily locally, a degree of systemic absorption occurs. The provided experimental protocols and workflows offer a foundational framework for designing and conducting preclinical pharmacokinetic studies for nasal drug products. Further research with detailed and complete study designs published in the public domain would be beneficial for a more comprehensive understanding and comparison of the pharmacokinetic properties of xylometazoline across different species and formulations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound [ux.build.corpora.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Comprehensive evaluation of this compound formulations: Ex-vivo and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Xylometazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Xylometazoline (B1196259) Hydrochloride, a widely used nasal decongestant. The document details the multi-step synthesis process, purification protocols, and analytical methods for quality control, tailored for professionals in the field of pharmaceutical sciences.

Chemical Synthesis of Xylometazoline Hydrochloride

The most common and industrially viable synthesis of this compound is a multi-step process commencing with the Friedel-Crafts alkylation of m-xylene (B151644). The subsequent key stages involve chloromethylation, cyanation, cyclization to form the core imidazoline (B1206853) structure, and final conversion to the hydrochloride salt.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-5-tert-butylbenzene (Friedel-Crafts Alkylation)

To a stirred mixture of m-xylene and a catalytic amount of a Lewis acid (e.g., concentrated sulfuric acid or anhydrous aluminum chloride), tert-butanol is added portion-wise while maintaining the reaction temperature. The mixture is stirred until the reaction is complete, as monitored by gas chromatography (GC). The organic layer is then separated, washed, and distilled to yield 1,3-dimethyl-5-tert-butylbenzene.

Step 2: Synthesis of 2,6-Dimethyl-4-tert-butyl-benzyl chloride (Chloromethylation)

1,3-Dimethyl-5-tert-butylbenzene is reacted with a chloromethylating agent, typically generated in-situ from paraformaldehyde and hydrogen chloride gas, in the presence of a catalyst such as zinc chloride or sulfuric acid. The reaction is generally carried out at a controlled temperature (e.g., 40-60°C) for several hours.[1] After completion, the reaction mixture is quenched with water, and the organic layer is separated, washed, and concentrated to give the crude product, which can be purified by distillation.

Step 3: Synthesis of 2,6-Dimethyl-4-tert-butyl-benzyl cyanide (Cyanation)

The chloromethylated intermediate is converted to the corresponding benzyl (B1604629) cyanide by nucleophilic substitution using sodium cyanide.[1] The reaction is typically performed in a suitable solvent such as a mixture of methanol (B129727) and ethanol (B145695), and may be refluxed for several hours to ensure complete conversion.[1][2] After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The crude cyanide can be purified by recrystallization from a suitable solvent like ethanol.[2]

Step 4: Synthesis of Xylometazoline (Cyclization)

The benzyl cyanide is reacted with ethylenediamine monotosylate at elevated temperatures (typically 210-240°C) to form the imidazoline ring.[3] This reaction is a condensation-cyclization process. Upon completion, the reaction mixture, which contains the tosylate salt of Xylometazoline, is cooled and can be treated with a base (e.g., sodium hydroxide) to liberate the free base of Xylometazoline.

Step 5: Formation of this compound

The crude Xylometazoline free base is dissolved in an appropriate solvent (e.g., anhydrous ethanol or ethyl acetate) and treated with a solution of hydrochloric acid.[2][3] The this compound precipitates out of the solution upon cooling and is collected by filtration.

Quantitative Data for Synthesis

| Step | Reactants | Key Reagents/Catalysts | Molar Ratio (Reactant:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | m-Xylene, tert-Butanol | H₂SO₄ | - | 20 | - | ~95 | [4] |

| 2 | 1,3-Dimethyl-5-tert-butylbenzene | Paraformaldehyde, HCl, ZnCl₂ | 1 : 1.0-1.2 (chloromethylating agent) : 0.1-0.2 (catalyst) | 40-60 | 1-3 | 80-90 | [1] |

| 3 | 2,6-Dimethyl-4-tert-butyl-benzyl chloride | NaCN | 1 : 1.0-1.4 | Reflux | 14-22 | ~79 | [1][2] |

| 4 | 2,6-Dimethyl-4-tert-butyl-benzyl cyanide | Ethylenediamine monotosylate | 1 : 1.0-1.3 | 210-240 | 0.5-1.5 | 95-98 | [3] |

| 5 | Xylometazoline (free base) | Concentrated HCl | - | Room temp -> Cool | 0.5 | ~89 | [2] |

Purification of this compound

The final purity of this compound is critical for its use as an active pharmaceutical ingredient (API). The primary methods for purification are recrystallization and, for analytical purposes, chromatographic techniques.

Purification Workflow

Caption: General workflow for the purification and quality control of Xylometazoline HCl.

Experimental Protocols for Purification

Recrystallization

The crude this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol, methanol, or mixtures thereof with water.[2] The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for identifying any related substances or degradation products.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0 or acetate (B1210297) buffer pH 5.0) and an organic modifier like acetonitrile. A common ratio is 40:60 (v/v) buffer to acetonitrile.[5][6]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35°C.[5]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 121-125°C (crude) |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methylene (B1212753) bridge, the imidazoline ring protons, the methyl groups, and the tert-butyl group. |

| IR Spectroscopy | Absorption bands indicating the presence of aromatic C-H, aliphatic C-H, C=N of the imidazoline ring, and N-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the Xylometazoline free base, along with characteristic fragmentation patterns. |

Mechanism of Action: Adrenergic Receptor Signaling

Xylometazoline is a direct-acting α-adrenergic agonist with a higher selectivity for α₂B-adrenoceptors, but it also acts on α₁-adrenoceptors.[7][8] Its vasoconstrictive effect in the nasal mucosa is primarily mediated through these receptors on vascular smooth muscle cells.

Signaling Pathway Diagram

Caption: Simplified signaling pathways of Xylometazoline via α₁ and α₂ adrenergic receptors.

Activation of α₁-adrenergic receptors by Xylometazoline leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to the contraction of vascular smooth muscle, resulting in vasoconstriction.

The activation of presynaptic α₂-adrenergic receptors by Xylometazoline is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can inhibit the further release of norepinephrine, providing a negative feedback mechanism. Postsynaptically, α₂-receptor activation also contributes to smooth muscle contraction. The net effect of these actions in the nasal mucosa is a reduction in blood flow, which alleviates nasal congestion.

References

- 1. CN101928247A - Method for synthesizing this compound compound - Google Patents [patents.google.com]

- 2. CN103351343A - Synthetic method for this compound - Google Patents [patents.google.com]

- 3. CN101928247B - Synthetic method of this compound compound - Google Patents [patents.google.com]

- 4. US3284523A - Method for making 5-t-butyl-m-xylene - Google Patents [patents.google.com]

- 5. chemrj.org [chemrj.org]

- 6. Stability Indicating Liquid Chromatographic Method for Estimation of this compound in Pharmaceutical Dosage Form - Int J Pharm Chem Anal [ijpca.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Xylometazoline Hydrochloride Binding Affinity for Adrenoceptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of xylometazoline (B1196259) hydrochloride for various adrenoceptor subtypes. It includes quantitative binding data, detailed experimental protocols for the cited assays, and visualizations of the relevant signaling pathways and experimental workflows.

Xylometazoline Hydrochloride Binding Affinity Profile

This compound is an alpha-adrenergic receptor agonist. Its binding affinity has been characterized across various alpha-1 (α₁) and alpha-2 (α₂) adrenoceptor subtypes. The following tables summarize the quantitative data from radioligand competition studies, presenting the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Binding Affinity (Kᵢ) of Xylometazoline for Adrenoceptor Subtypes

| Adrenoceptor Subtype | Kᵢ (μM) |

| α₁ₐ | 0.05 |

| α₁ₑ | 0.30 |

| α₁ₒ | 0.15 |

| α₂ₐ | 0.88 |

| α₂ₑ | 1.7 |

| α₂𝒸 | 0.19 |

Data sourced from MedChemExpress, referencing studies on HEK293 cells.[1]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Xylometazoline for Adrenoceptor Subtypes

| Adrenoceptor Subtype | IC₅₀ (μM) |

| α₁ₐ | 0.08 |

| α₁ₑ | 0.56 |

| α₁ₒ | 0.45 |

| α₂ₐ | 0.98 |

| α₂ₑ | 1.8 |

| α₂𝒸 | 0.22 |

Data sourced from Selleck Chemicals.[2]

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of xylometazoline for adrenoceptor subtypes is primarily determined using radioligand competition assays. These assays measure the ability of an unlabeled compound (xylometazoline) to compete with a radiolabeled ligand for binding to the receptor. The following is a detailed methodology based on protocols for such assays performed on membranes from HEK293 cells transfected with the respective adrenoceptor subtypes.

Cell Culture and Membrane Preparation

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: HEK293 cells are transiently or stably transfected with the cDNA encoding the specific human α-adrenoceptor subtype (α₁ₐ, α₁ₑ, α₁ₒ, α₂ₐ, α₂ₑ, or α₂𝒸).

-

Cell Lysis: The cultured cells are washed with phosphate-buffered saline (PBS) and then lysed in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenization and Centrifugation: The cell lysate is homogenized, and the homogenate is subjected to centrifugation at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Membrane Resuspension: The membrane pellet is washed and resuspended in a binding buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

Radioligand Competition Binding Assay Procedure

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation Mixture: Each well contains:

-

A fixed concentration of a specific radioligand. For α₁-adrenoceptors, [³H]-prazosin is commonly used. For α₂-adrenoceptors, [³H]-rauwolscine is a common choice.

-

Increasing concentrations of unlabeled this compound.

-

The cell membrane preparation containing the adrenoceptor subtype of interest.

-

-

Incubation: The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Determination of IC₅₀: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of xylometazoline. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of xylometazoline that inhibits 50% of the specific binding of the radioligand.

-

Calculation of Kᵢ: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathways

Activation of α₁-adrenoceptors, which are coupled to Gq proteins, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium.

Caption: Alpha-1 adrenoceptor Gq signaling pathway.

Activation of α₂-adrenoceptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Caption: Alpha-2 adrenoceptor Gi signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Xylometazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylometazoline hydrochloride is a widely utilized active pharmaceutical ingredient (API) primarily known for its sympathomimetic properties, which make it an effective nasal decongestant. An imidazoline (B1206853) derivative, it acts as an alpha-adrenergic agonist, inducing vasoconstriction in the nasal mucosa and thereby alleviating nasal congestion.[1][2][3] A thorough understanding of its physicochemical properties and solubility is paramount for the formulation of stable, effective, and bioavailable drug products. This technical guide provides a comprehensive overview of these critical parameters, including detailed experimental methodologies and a summary of quantitative data.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in various pharmaceutical dosage forms. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | [4] |

| Molecular Formula | C16H25ClN2 | [4] |

| Molecular Weight | 280.83 g/mol | [4] |

| Appearance | White to off-white crystalline powder. | [5] |

| Melting Point | 131-133 °C327-329 °C (with decomposition) | [5][6] |

| pKa | Data not available in search results | |

| LogP (Octanol-Water Partition Coefficient) | Data not available in search results | |

| pH (1 in 20 solution) | 5.0 - 6.6 |

Solubility Profile

The solubility of this compound is a critical factor in its formulation, particularly for aqueous nasal sprays and drops. It is generally characterized as being freely soluble in water and ethanol.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 56 mg/mL | [7] |

| Ethanol | 56 mg/mL | [7] |

| Methanol (B129727) | Freely soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | 27 mg/mL | [7] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [8] |

| Chloroform | Sparingly soluble | |

| Ether | Practically insoluble | |

| Benzene | Practically insoluble |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11][12]

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[12][13]

-

Data Recording: The temperature range is recorded from the point at which the substance first begins to melt to the point at which it is completely liquid.[10] For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[14][15][16][17][18]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Xylometazoline, it indicates the pH at which the compound is 50% ionized.[19][20][21][22]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial form of the compound.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics. Reverse-phase HPLC provides an indirect but rapid method for LogP estimation.[23][24][25][26]

Methodology:

-

Standard Selection: A series of standard compounds with known LogP values are selected.

-

Chromatography: The retention times of the standard compounds and this compound are determined using a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the standard compounds against their known LogP values.

-

LogP Calculation: The LogP of this compound is then calculated from its retention factor using the calibration curve.

Signaling Pathway and Experimental Workflow

This compound exerts its pharmacological effect by acting as an agonist at α-adrenergic receptors, primarily α1 and α2 subtypes, located on the smooth muscle of blood vessels in the nasal mucosa.[1][2][3][7] This interaction triggers a signaling cascade that leads to vasoconstriction.

Caption: Signaling pathway of this compound and a typical experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties and solubility of this compound. The data presented in a structured format, along with the outlined experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and application of this information are critical for the successful formulation and development of safe and effective pharmaceutical products containing this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound [ux.build.corpora.ai]

- 3. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. This compound | C16H25ClN2 | CID 5282386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1218-35-5 [m.chemicalbook.com]

- 6. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. aelabgroup.com [aelabgroup.com]

- 12. mt.com [mt.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Imidazoline Derivatives: A Technical Guide for Researchers

Introduction: Imidazoline (B1206853) derivatives represent a versatile class of compounds that interact with specific imidazoline receptors, modulating a range of physiological processes. This technical guide provides an in-depth review of the pharmacology of these derivatives, focusing on their interaction with the three main classes of imidazoline receptors (I₁, I₂, and I₃). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor signaling, quantitative pharmacological data, and detailed experimental methodologies.

Imidazoline Receptor Subtypes and Their Functions

Imidazoline receptors are a family of non-adrenergic binding sites that are recognized by compounds featuring an imidazoline moiety. They are broadly classified into three subtypes:

-

I₁-Imidazoline Receptors: Primarily located in the rostral ventrolateral medulla of the brainstem, I₁ receptors are involved in the central regulation of blood pressure.[1] Activation of these receptors leads to a reduction in sympathetic nervous system outflow, resulting in a hypotensive effect.[1] Consequently, I₁ receptor agonists are a key target for the development of antihypertensive drugs with a more favorable side-effect profile than traditional centrally acting agents that also target α₂-adrenergic receptors.[2][3]

-

I₂-Imidazoline Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys.[4] They are associated with several proteins, and their signaling pathways are not yet fully characterized.[4] I₂ receptors are implicated in a variety of functions, including the modulation of monoamine oxidase B (MAO-B), pain perception, and neuroprotection.[1]

-

I₃-Imidazoline Receptors: Predominantly found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[1] Their activation can enhance glucose-stimulated insulin release, making them a potential target for the treatment of type 2 diabetes.[5]

Signaling Pathways of Imidazoline Receptors

The signal transduction mechanisms of imidazoline receptors are distinct and are not fully elucidated for all subtypes.

I₁-Receptor Signaling Pathway

The I₁-imidazoline receptor signaling cascade is notably different from that of classic G-protein coupled receptors. Activation of the I₁ receptor by an agonist, such as moxonidine, initiates a pathway involving the enzyme phosphatidylcholine-selective phospholipase C (PC-PLC).[2] This leads to the hydrolysis of phosphatidylcholine, generating the second messengers diacylglycerol (DAG) and phosphocholine. DAG, in turn, can activate Protein Kinase C (PKC), leading to downstream cellular responses. This pathway is independent of adenylyl and guanylyl cyclases.

References

- 1. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antioxidant Properties of Xylometazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylometazoline Hydrochloride, a widely utilized nasal decongestant, is primarily recognized for its vasoconstrictive effects mediated through the activation of α-adrenergic receptors. Emerging in-vitro research has unveiled a secondary characteristic of this compound: antioxidant activity. This technical guide provides a comprehensive overview of the current understanding of the in-vitro antioxidant properties of this compound, focusing on its demonstrated ability to scavenge hydroxyl radicals. Detailed experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows are presented to support further research and development in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various inflammatory conditions, including those affecting the nasal mucosa.[1] Antioxidants can mitigate oxidative damage by neutralizing free radicals. While this compound's principal therapeutic action is the alleviation of nasal congestion via vasoconstriction, its potential antioxidant effects could offer additional therapeutic benefits in the management of inflammatory nasal conditions.[2] This document collates and presents the existing scientific evidence for the in-vitro antioxidant properties of this compound.

Quantitative Antioxidant Data

The primary in-vitro antioxidant activity identified for this compound is its capacity to scavenge hydroxyl radicals (•OH), one of the most potent and damaging reactive oxygen species. In contrast, studies have shown that it does not inhibit microsomal lipid peroxidation. The available quantitative data from comparative studies are summarized below.

| Antioxidant Assay | Compound | Result | Unit | Reference |

| Hydroxyl Radical Scavenging | Xylometazoline | 4.7 x 10¹⁰ | M⁻¹s⁻¹ | Timmerman, H., et al. (1995) |

| Hydroxyl Radical Scavenging | Oxymetazoline | 1.1 x 10¹² | M⁻¹s⁻¹ | Timmerman, H., et al. (1995) |

| Hydroxyl Radical Scavenging | Cimetidine (Reference) | 1.8 x 10¹⁰ | M⁻¹s⁻¹ | Timmerman, H., et al. (1995) |

| Microsomal Lipid Peroxidation | Xylometazoline | No inhibition | - | Timmerman, H., et al. (1995) |

| Microsomal Lipid Peroxidation | Oxymetazoline | IC₅₀ = 4.9 (at 15 min) | µM | Timmerman, H., et al. (1995) |

Experimental Protocols

While the precise, step-by-step protocol from the original 1995 study by Timmerman et al. is not fully detailed in the available literature, a representative experimental protocol for a hydroxyl radical scavenging assay is provided below. This protocol is based on established methodologies for assessing this specific type of antioxidant activity.

Hydroxyl Radical Scavenging Activity Assay (Representative Protocol)

This assay is designed to measure the capacity of a test compound to neutralize hydroxyl radicals generated in-vitro, typically via a Fenton-like reaction.

Materials:

-

This compound

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Ferrous ammonium (B1175870) sulfate (B86663) [(NH₄)₂Fe(SO₄)₂] or Ferrous sulfate (FeSO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Nash reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone (B45752) in aqueous solution) or other detection reagent for formaldehyde (B43269).

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water or phosphate buffer).

-

Prepare an Iron-EDTA solution by mixing ferrous ammonium sulfate and EDTA in phosphate buffer.

-

Prepare solutions of ascorbic acid, H₂O₂, and DMSO in phosphate buffer.

-

-

Reaction Mixture Preparation:

-

In a series of test tubes, add varying concentrations of the this compound solution.

-

To each tube, add the Iron-EDTA solution, DMSO, and phosphate buffer.

-

Initiate the reaction by adding ascorbic acid. The reaction between Fe²⁺-EDTA and ascorbic acid in the presence of H₂O₂ generates hydroxyl radicals.

-

-

Hydroxyl Radical Detection:

-

The generated hydroxyl radicals react with DMSO to produce formaldehyde.

-

Incubate the reaction mixture at a specific temperature (e.g., 80-90°C) for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding an ice-cold solution, such as trichloroacetic acid (TCA).

-

-

Quantification:

-

Add Nash reagent to the mixture and incubate at room temperature for approximately 15 minutes. This reagent reacts with the formaldehyde produced to form a colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 412 nm) using a spectrophotometer.

-

A control is run without the test compound.

-

-

Calculation of Scavenging Activity:

-

The percentage of hydroxyl radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action: α-Adrenergic Receptor Signaling

While the antioxidant activity of this compound is a distinct property, its primary pharmacological effect as a nasal decongestant is mediated through the α-adrenergic signaling pathway. This pathway is well-characterized and provides important context for the drug's overall biological activity.

Caption: α-Adrenergic signaling pathway of this compound.

Postulated Antioxidant Mechanism: Direct Radical Scavenging

The precise molecular mechanism by which this compound scavenges hydroxyl radicals remains unclear. It is hypothesized to be a direct interaction, as depicted in the simplified logical relationship below.

Caption: Postulated direct scavenging of hydroxyl radicals by Xylometazoline.

Experimental Workflow for Hydroxyl Radical Scavenging Assay

The following diagram illustrates the general workflow for an in-vitro assay to determine the hydroxyl radical scavenging capacity of a test compound.

Caption: General workflow for a hydroxyl radical scavenging assay.

Discussion and Future Directions

The available evidence indicates that this compound possesses in-vitro antioxidant properties, specifically through the scavenging of hydroxyl radicals. This activity is noteworthy, as hydroxyl radicals are highly reactive and contribute to tissue damage in inflammatory processes. However, the current body of research is limited.

Future research should aim to:

-

Elucidate the precise chemical mechanism by which this compound neutralizes hydroxyl radicals.

-

Evaluate the antioxidant potential of this compound using a broader range of in-vitro assays, such as DPPH, ABTS, and FRAP, to provide a more comprehensive antioxidant profile.

-

Investigate whether this antioxidant activity translates to clinically relevant effects in cellular and tissue models of nasal inflammation and oxidative stress.

-

Explore the structure-activity relationship among other imidazoline (B1206853) derivatives to identify key molecular features responsible for their antioxidant effects.

Conclusion

References

Preclinical Safety and Toxicology of Xylometazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylometazoline (B1196259) hydrochloride is a widely used topical nasal decongestant with a well-established preclinical safety profile. As an alpha-adrenergic receptor agonist, its primary pharmacological action involves vasoconstriction of the nasal mucosa. This technical guide provides an in-depth review of the available preclinical safety and toxicology data for xylometazoline hydrochloride, focusing on acute, sub-chronic, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While xylometazoline has a long history of use and is generally considered safe at therapeutic doses, this guide consolidates the available preclinical data to inform further research and drug development.

Mechanism of Action

Xylometazoline is an imidazoline (B1206853) derivative that acts as a direct-acting alpha-adrenergic agonist, with a higher selectivity for α2B-adrenoceptors over α1A-adrenoceptors.[1] Its mechanism of action involves binding to and activating these receptors on the smooth muscle cells of blood vessels in the nasal mucosa.[2][3] This activation initiates a signaling cascade through G-proteins (Gq/11), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to vasoconstriction. This narrowing of the blood vessels reduces blood flow to the nasal mucosa, thereby decreasing swelling and alleviating nasal congestion.[2]

Preclinical Toxicology

Acute Toxicity

Acute toxicity studies have been conducted in rodents to determine the potential for toxicity following a single high dose of this compound. The median lethal dose (LD50) has been established for oral, subcutaneous, and intraperitoneal routes of administration.

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | 230 mg/kg | [1] |

| Acute Oral Toxicity | Mouse | Oral | 75 mg/kg | [1] |

| Acute Subcutaneous Toxicity | Rat | Subcutaneous | 90 mg/kg | [1] |

| Acute Subcutaneous Toxicity | Mouse | Subcutaneous | 53 mg/kg | [1] |

| Acute Intraperitoneal Toxicity | Rat | Intraperitoneal | 43 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is typically used. A stepwise procedure is employed with a group of three female rats per step. A starting dose of 200 mg/kg is administered by oral gavage. Observations for mortality and clinical signs of toxicity are made for up to 14 days. Depending on the outcome, the dose for the next group is either increased or decreased. The classification of toxicity is based on the number of animals that die at specific dose levels.

Repeated-Dose Toxicity

A 14-day local tolerance and toxicity study of a nasal spray formulation containing 0.05% this compound was conducted in New Zealand white rabbits. The formulation was administered intranasally three times a day. The study found that the formulation was well-tolerated at the application site, with no occurrence of erythema or edema in the nostrils. Furthermore, no signs of systemic toxicity were observed in any of the organs and tissues inspected.[4][5]

| Study | Species | Duration | Route | Dose | Observations | Reference |

| Local Tolerance and Toxicity | New Zealand White Rabbit | 14 days | Intranasal | 0.05% solution, 3 times/day | Well-tolerated, no local or systemic toxicity | [4][5] |

Experimental Protocol: 14-Day Repeated-Dose Intranasal Toxicity Study

Groups of male and female New Zealand white rabbits (n=3 per sex per group) received repeated intranasal applications of the test formulation into one nostril, with the other nostril serving as a control. The animals were dosed three times daily for 14 consecutive days. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the study, a full necropsy was performed, and selected organs and tissues were examined microscopically.

Genotoxicity

While specific proprietary genotoxicity study reports for this compound are not publicly available, regulatory assessments for well-established substances like xylometazoline have concluded that it is not genotoxic.[3] Standard genotoxicity testing batteries typically include an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents. For the related compound oxymetazoline, these tests have shown no evidence of mutagenic or clastogenic potential.

Experimental Protocol: In Vitro Chromosomal Aberration Test (Based on OECD Guideline 473)

Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix). After a suitable treatment period, the cells are harvested, and metaphase chromosomes are prepared and analyzed microscopically for structural aberrations.

Carcinogenicity

Long-term carcinogenicity studies in rodents have not indicated any carcinogenic potential for xylometazoline.[3] As a well-established pharmaceutical substance, extensive clinical experience has also not raised concerns regarding carcinogenicity.

Experimental Protocol: Two-Year Carcinogenicity Bioassay (Based on OECD Guideline 451)

Groups of male and female rats and mice are administered this compound daily for a period of two years. The drug is typically administered in the diet, drinking water, or by gavage. Throughout the study, animals are observed for clinical signs of toxicity and the development of palpable masses. At the end of the study, a comprehensive histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies for xylometazoline have not indicated any teratogenic effects or adverse effects on fertility.[3] Due to its long-standing use, clinical experience has not suggested any significant risks in this area, although use during pregnancy is generally advised with caution.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

Two generations of rats are exposed to the test substance. The founding generation (P) is exposed before mating, during mating, gestation, and lactation. The first-generation offspring (F1) are then selected and exposed to the substance from weaning through their own mating to produce the second generation (F2). Endpoints evaluated include effects on male and female fertility, mating behavior, conception, embryonic and fetal development, parturition, lactation, and offspring viability and growth.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For xylometazoline, the primary focus would be on the cardiovascular, central nervous, and respiratory systems, given its mechanism of action as an alpha-adrenergic agonist. While specific preclinical safety pharmacology study reports are not publicly available, clinical use has shown that at therapeutic doses, systemic side effects are rare. However, overdose can lead to systemic effects such as hypertension and bradycardia.

Conclusion

The available preclinical data for this compound support its safety for topical use as a nasal decongestant. Acute toxicity is low, and it is not a skin or eye irritant. Repeated-dose studies in animals have not revealed significant local or systemic toxicity. Although detailed public reports on genotoxicity, carcinogenicity, and reproductive toxicity are scarce, regulatory agencies have concluded, based on the long history of safe use and available data, that xylometazoline does not pose a significant risk in these areas. This technical guide provides a consolidated overview of the existing preclinical knowledge, highlighting the well-characterized safety profile of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Development of a nasal spray containing this compound and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular structure and stereochemistry of Xylometazoline

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Xylometazoline (B1196259)

Introduction

Xylometazoline is a sympathomimetic agent, specifically an imidazoline (B1206853) derivative, widely utilized as a topical nasal decongestant.[1][2][3] It provides temporary relief from nasal congestion associated with conditions such as the common cold, allergic rhinitis, and sinusitis.[4][5][6] Its therapeutic effect stems from its action as an α-adrenergic agonist, which leads to the vasoconstriction of blood vessels in the nasal mucosa.[3][7] This guide provides a detailed examination of the molecular structure and stereochemistry of Xylometazoline, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The chemical structure of Xylometazoline consists of a substituted benzene (B151609) ring linked by a methylene (B1212753) bridge to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The benzene ring is substituted with a tert-butyl group at position 4 and two methyl groups at positions 2 and 6.

Table 1: Molecular Identifiers for Xylometazoline

| Identifier | Value | Reference |

| IUPAC Name | 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | [1][2][4] |

| Chemical Formula | C₁₆H₂₄N₂ | [1][8] |

| SMILES | CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | [1][2] |

| InChIKey | HUCJFAOMUPXHDK-UHFFFAOYSA-N | [1][2] |

| CAS Number | 526-36-3 | [1][4][9] |

Physicochemical Properties

The physicochemical properties of Xylometazoline and its commonly used hydrochloride salt are crucial for its formulation and pharmacological activity.

Table 2: Physicochemical Data for Xylometazoline and Xylometazoline Hydrochloride

| Property | Xylometazoline (Free Base) | This compound | Reference |

| Molecular Weight | 244.38 g/mol | 280.84 g/mol | [9] |

| Melting Point | 131-133 °C | ~226-230 °C | [9][10] |

| pKa (Strongest Basic) | 10.29 (Predicted) | Not Applicable | [11] |

| Solubility | Practically insoluble in water | Soluble in water (up to 3%), ethanol, and methanol (B129727). Practically insoluble in ether and benzene. | [9] |

Stereochemistry

A critical aspect of a molecule's pharmacology is its stereochemistry. Based on its molecular structure, Xylometazoline is an achiral molecule .[12] It does not possess any stereocenters. The molecule has a plane of symmetry that bisects the imidazoline ring and the substituted phenyl ring, precluding the existence of enantiomers or diastereomers. Therefore, Xylometazoline is administered as a single, achiral compound.[12]

Experimental Protocols: Synthesis of Xylometazoline

The synthesis of Xylometazoline is a multi-step process, typically culminating in the formation of its hydrochloride salt for pharmaceutical use.[4][13][14]

Protocol 1: Synthesis of this compound

Step 1: Chloromethylation of 1-tert-butyl-3,5-dimethylbenzene

-

Reactants: 1-tert-butyl-3,5-dimethylbenzene (5-tert-Butyl-m-xylene), a chloromethylating agent (e.g., chloromethyl methyl ether or a combination of formaldehyde (B43269) and hydrochloric acid), and a Lewis acid catalyst (e.g., zinc chloride).[4][14]

-

Procedure: 1-tert-butyl-3,5-dimethylbenzene is reacted with the chloromethylating agent in the presence of the catalyst. The reaction introduces a chloromethyl group onto the benzene ring, yielding 2,6-dimethyl-4-tert-butyl-benzylchloride.[4]

Step 2: Formation of the Benzyl (B1604629) Cyanide Intermediate

-

Reactants: 2,6-dimethyl-4-tert-butyl-benzylchloride, sodium cyanide (NaCN), and a catalyst such as potassium iodide (KI).[4]

-

Procedure: The benzyl chloride derivative is reacted with sodium cyanide. The chlorine atom is displaced by a cyanide group through a nucleophilic substitution reaction to produce 2,6-dimethyl-4-tert-butyl-benzylcyanide.[4]

Step 3: Cyclization to form Xylometazoline

-

Reactants: 2,6-dimethyl-4-tert-butyl-benzylcyanide, ethylenediamine, and a catalyst (e.g., para-toluenesulfonic acid or carbon disulfide).[4]

-

Procedure: The benzyl cyanide intermediate is reacted with ethylenediamine. This reaction leads to the formation of the imidazoline ring through cyclization, yielding Xylometazoline. The resulting product may be in the form of a salt (e.g., p-toluenesulfonate).[4][14]

Step 4: Formation of this compound

-

Reactants: Xylometazoline (free base or salt form) and hydrochloric acid (HCl).[4][14]

-

Procedure: If the product from Step 3 is a salt, it is first basified to obtain the free base. The Xylometazoline free base is then dissolved in a suitable solvent (e.g., methanol or petroleum ether) and treated with concentrated hydrochloric acid.[14] This acid-base reaction forms the this compound salt, which can then be isolated by crystallization.[4][14]

References

- 1. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Xylometazoline | 526-36-3 [smolecule.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Xylometazoline - Wikipedia [en.wikipedia.org]

- 5. Xylometazoline nasal Uses, Side Effects & Warnings [drugs.com]

- 6. Xylometazoline Nasal: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. xylometazoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. drugs.com [drugs.com]

- 9. Xylometazoline [drugfuture.com]

- 10. Xylometazoline Hcl (this compound) BP EP USP CAS 1218-35-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. XYLOMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. CN103351343A - Synthetic method for this compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Xylometazoline Hydrochloride Using a Stability-Indicating RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylometazoline Hydrochloride is a sympathomimetic amine and an imidazole (B134444) derivative, widely used as a topical nasal decongestant for the relief of nasal congestion associated with colds, sinusitis, and allergic rhinitis.[1][2] It functions as an alpha-adrenergic agonist, inducing vasoconstriction of the nasal blood vessels, thereby reducing swelling and congestion.[3][4][5] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a detailed, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The method is simple, precise, accurate, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂·HCl | [6] |

| Molecular Weight | 280.84 g/mol | [4] |

| pKa (Strongest Basic) | 10.29 | [3] |

| Solubility | Freely soluble in water, ethanol, and methanol. | [2][7][8] |

| UV Absorption Maximum | The UV spectrum of this compound shows absorption maxima at approximately 197 nm and 257.9 nm. Detection wavelengths of 220 nm and 240 nm have been effectively utilized in various HPLC methods. | [9][10] |

Experimental Protocol

This protocol outlines the step-by-step procedure for the quantification of this compound using RP-HPLC.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Specification |

| HPLC System | Agilent technology HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector or equivalent. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3.0) in a ratio of 60:40 (v/v). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 220 nm.[1] |

| Column Temperature | 35°C.[1] |

| Injection Volume | 10 µL.[1] |

| Run Time | Approximately 5 minutes.[1] |

2. Reagents and Solutions Preparation

-

Acetonitrile: HPLC grade.

-

Potassium Dihydrogen Phosphate: Analytical grade.

-

Phosphoric Acid: Analytical grade.

-

Milli-Q Water or equivalent.

-

Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in Milli-Q water and adjust the pH to 3.0 using phosphoric acid.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (400 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with water.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with water to obtain concentrations ranging from 18 µg/mL to 112 µg/mL.[1]

3. Sample Preparation (for Nasal Spray Containing 0.1% this compound)

-

Accurately weigh approximately 0.8 mL of the nasal spray solution into a 10 mL volumetric flask.[1]

-

Dilute to volume with water and mix thoroughly.[1]

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated RP-HPLC method for this compound quantification.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 0.98 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |

Table 2: Method Validation Summary

| Parameter | Concentration Range | Result |

| Linearity (r²) | 1 - 300 µg/mL | 0.999[2] |

| Accuracy (% Recovery) | 75% - 140% of working concentration | 98% - 103%[1] |

| Precision (% RSD) | - | < 2.0%[1] |

| LOD | - | 0.031 µg/mL[2] |

| LOQ | - | 0.10 µg/mL[2] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Experimental workflow for Xylometazoline HCl quantification.

The described RP-HPLC method is demonstrated to be simple, rapid, specific, precise, and accurate for the quantification of this compound in pharmaceutical dosage forms. The short run time allows for a high throughput of samples. The method's stability-indicating nature also makes it suitable for routine quality control analysis and for monitoring the stability of this compound formulations.

References

- 1. chemrj.org [chemrj.org]

- 2. oaji.net [oaji.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. simsrc.edu.in [simsrc.edu.in]

- 5. Xylometazoline - Wikipedia [en.wikipedia.org]

- 6. This compound | C16H25ClN2 | CID 5282386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 1218-35-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vitro Cell-Based Assays of Xylometazoline's Vasoconstrictor Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro cell-based assays to evaluate the vasoconstrictor activity of Xylometazoline. Xylometazoline is a direct-acting alpha-adrenergic agonist primarily used as a nasal decongestant.[1] Its mechanism of action involves the constriction of blood vessels in the nasal mucosa, which is mediated by its interaction with α-adrenergic receptors.[1]

Introduction to Xylometazoline's Mechanism of Action

Xylometazoline functions as an agonist at both α1 and α2-adrenergic receptors.[2][3] The activation of α1-adrenergic receptors on vascular smooth muscle cells (VSMCs) initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium concentration is a primary driver of smooth muscle contraction.[4][5][7]

Activation of α2-adrenergic receptors, which are also present on vascular smooth muscle cells, primarily signals through the Gi protein pathway.[8][9] This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10][11] Reduced cAMP levels contribute to smooth muscle contraction by modulating the activity of proteins involved in the contractile process.

Data Presentation: Quantitative Analysis of Xylometazoline Activity

The following tables summarize the binding affinities and functional potencies of Xylometazoline at various human α-adrenergic receptor subtypes expressed in Human Embryonic Kidney (HEK293) cells.

Table 1: Binding Affinity (Ki) of Xylometazoline at Human α-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (μM) |

| α1A | 0.08 |

| α1B | 0.56 |

| α1D | 0.45 |

| α2A | 0.98 |

| α2B | 1.8 |

| α2C | 0.22 |

Data sourced from functional studies in transfected HEK293 cells.